![molecular formula C17H24ClN3O B10970551 N-[3-(4-Chloro-1H-pyrazol-1-YL)propyl]-1-adamantanecarboxamide](/img/structure/B10970551.png)
N-[3-(4-Chloro-1H-pyrazol-1-YL)propyl]-1-adamantanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(4-Chloro-1H-pyrazol-1-YL)propyl]-1-adamantanecarboxamide is a synthetic compound that combines the structural features of a pyrazole ring and an adamantane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-Chloro-1H-pyrazol-1-YL)propyl]-1-adamantanecarboxamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, followed by chlorination to introduce the 4-chloro substituent.
Alkylation: The 4-chloro-1H-pyrazole is then alkylated with 3-bromopropylamine to form the intermediate 3-(4-chloro-1H-pyrazol-1-yl)propylamine.
Amidation: The final step involves the reaction of 3-(4-chloro-1H-pyrazol-1-yl)propylamine with 1-adamantanecarboxylic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the adamantane moiety, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the pyrazole ring, potentially reducing the 4-chloro substituent to a 4-hydroxy group.
Substitution: The 4-chloro group on the pyrazole ring can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea under mild conditions.
Major Products
Oxidation: Hydroxylated adamantane derivatives.
Reduction: 4-hydroxy-1H-pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-[3-(4-Chloro-1H-pyrazol-1-YL)propyl]-1-adamantanecarboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, this compound may be investigated for its potential as a pharmacophore in drug design. The adamantane moiety is known for its stability and ability to enhance the bioavailability of drugs, while the pyrazole ring can interact with various biological targets.
Medicine
In medicine, derivatives of this compound could be explored for their antiviral, antibacterial, or anticancer properties. The combination of the adamantane and pyrazole structures may provide a unique mechanism of action against specific pathogens or cancer cells.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics. It may also find applications in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-[3-(4-Chloro-1H-pyrazol-1-YL)propyl]-1-adamantanecarboxamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The adamantane moiety could enhance membrane permeability, allowing the compound to reach intracellular targets more effectively. The pyrazole ring may interact with specific amino acid residues in proteins, altering their function.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(4-Bromo-1H-pyrazol-1-YL)propyl]-1-adamantanecarboxamide
- N-[3-(4-Methyl-1H-pyrazol-1-YL)propyl]-1-adamantanecarboxamide
- N-[3-(4-Hydroxy-1H-pyrazol-1-YL)propyl]-1-adamantanecarboxamide
Uniqueness
N-[3-(4-Chloro-1H-pyrazol-1-YL)propyl]-1-adamantanecarboxamide is unique due to the presence of the 4-chloro substituent on the pyrazole ring, which can influence its reactivity and interaction with biological targets. The adamantane moiety provides additional stability and enhances the compound’s potential as a pharmacophore.
Properties
Molecular Formula |
C17H24ClN3O |
|---|---|
Molecular Weight |
321.8 g/mol |
IUPAC Name |
N-[3-(4-chloropyrazol-1-yl)propyl]adamantane-1-carboxamide |
InChI |
InChI=1S/C17H24ClN3O/c18-15-10-20-21(11-15)3-1-2-19-16(22)17-7-12-4-13(8-17)6-14(5-12)9-17/h10-14H,1-9H2,(H,19,22) |
InChI Key |
ZKBFNJWIRTWZLD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCCCN4C=C(C=N4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


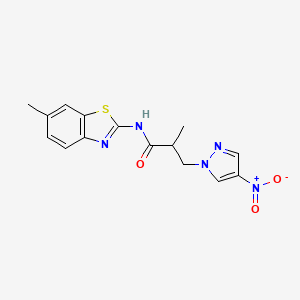
![2-({4-ethyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-phenylacetamide](/img/structure/B10970477.png)
![2-{5-[(2,5-dichlorophenoxy)methyl]furan-2-yl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10970485.png)
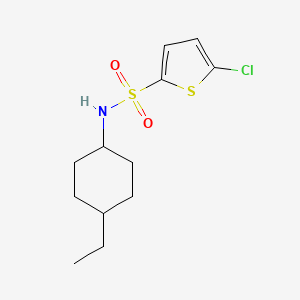
![2-{[5-(4-ethyl-5-methylthiophen-3-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-phenylethyl)acetamide](/img/structure/B10970499.png)
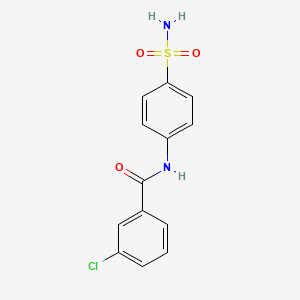
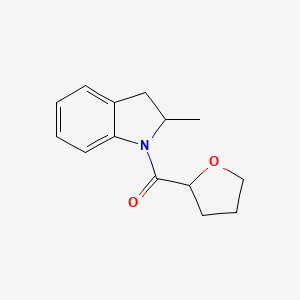
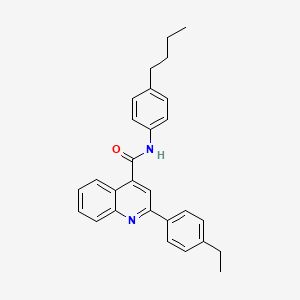
![2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B10970574.png)
![(3,4-Dichlorophenyl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B10970575.png)
![N-(2,7-dimethyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B10970576.png)
![2-(3-ethoxyphenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B10970582.png)
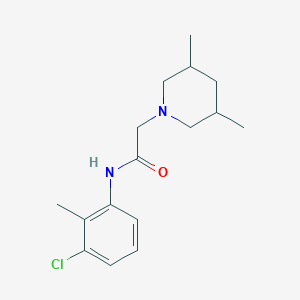
![N-(4-{[(2,5-difluorophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B10970597.png)
